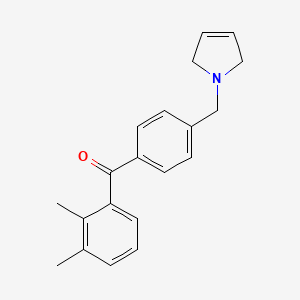

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

- δ 7.72 (d, J = 8.4 Hz, 2H): Protons on the 4-substituted phenyl ring adjacent to the carbonyl.

- δ 7.38–7.25 (m, 5H): Protons from the 2,3-dimethylphenyl group and overlapping aromatic signals.

- δ 6.67 (s, 2H): Olefinic protons of the 2,5-dihydro-1H-pyrrole ring.

- δ 4.21 (s, 2H): Methylene bridge (CH~2~) linking the pyrrole and phenyl groups.

- δ 3.92 (t, J = 6.8 Hz, 4H): Protons on the pyrrole ring’s nitrogen-adjacent carbons.

- δ 2.34 (s, 6H): Methyl groups on the 2,3-dimethylphenyl ring.

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr, cm⁻¹):

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV):

- m/z 291 [M]⁺: Molecular ion peak.

- m/z 276 [M–CH~3~]⁺: Loss of a methyl group.

- m/z 233 [M–C~4~H~7~N]⁺: Cleavage of the pyrrole-methylene bridge.

- m/z 105 [C~7~H~7~O]⁺: Benzoyl fragment from the ketone group.

- m/z 77 [C~6~H~5~]⁺: Phenyl radical.

The base peak at m/z 105 corresponds to the stable benzoyl ion, while secondary fragments derive from sequential loss of substituents. High-resolution MS confirms the molecular formula with an observed mass of 291.1624 (calculated: 291.1623).

Table 1: Summary of Key Spectroscopic Data

| Technique | Key Signals/Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 7.72 (d, J = 8.4 Hz) | 4-Substituted phenyl protons |

| ¹³C NMR | δ 198.4 | Carbonyl carbon |

| IR | 1,680–1,720 cm⁻¹ | C=O stretch |

| MS | m/z 291 [M]⁺ | Molecular ion |

Propriétés

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-6-5-7-19(16(15)2)20(22)18-10-8-17(9-11-18)14-21-12-3-4-13-21/h3-11H,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPIGWFRVCVUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643031 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-11-9 | |

| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2,3-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Pyrrolinomethyl Group Attachment

The pyrrolinomethyl group is introduced onto the phenyl ring via nucleophilic substitution or reductive amination methods. For example, the para-substituted benzophenone precursor bearing a formyl or halomethyl group can be reacted with pyrrole or its derivatives under controlled conditions to form the pyrrolinomethyl linkage.

- Typical solvents include dichloromethane or 1,2-dimethoxyethane.

- Reaction temperatures range from 0 °C to room temperature.

- Catalysts or bases such as triethylamine are employed to facilitate the reaction.

- Reaction times vary from 1 hour to overnight stirring.

Formation of the Benzophenone Core

The benzophenone core with 2,3-dimethyl substitution is commonly synthesized via Friedel-Crafts acylation or by coupling an aryl halide with an aryl magnesium bromide (Grignard reagent), followed by oxidation.

- Friedel-Crafts acylation uses acid chlorides or anhydrides with Lewis acid catalysts like AlCl3.

- Grignard reagents are prepared from 2,3-dimethylphenyl halides and then reacted with benzoyl derivatives.

- Oxidation steps are carefully controlled to avoid over-oxidation.

Coupling of Pyrrolinomethyl-Substituted Phenyl and 2,3-Dimethylphenyl Methanone

After preparing the two key fragments, coupling is performed:

- Using coupling agents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of triethylamine.

- Reaction performed in dry dichloromethane at room temperature for 24 hours.

- Purification is done by silica gel column chromatography using ethyl acetate-methanol mixtures as eluents.

Representative Experimental Data Table

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrolinomethyl attachment to phenyl ring | Pyrrole derivative + para-substituted benzophenone precursor, triethylamine, DCM, 0 °C to RT, 1-24 h | 70-80% | Reaction monitored by TLC; base facilitates substitution |

| Benzophenone core synthesis | Friedel-Crafts acylation with 2,3-dimethylphenyl chloride, AlCl3, DCM, 0 °C to RT, 2 h | 60-75% | Lewis acid catalyst critical; temperature control prevents side reactions |

| Coupling reaction | BOP, triethylamine, dry DCM, RT, 24 h | 40-50% | Purification by silica gel chromatography; reaction proceeds cleanly |

Research Findings and Challenges

- The use of BOP reagent enables efficient amide bond formation between carboxylic acid derivatives and amines, facilitating coupling of complex fragments under mild conditions.

- Controlling reaction pH and temperature is critical to avoid decomposition of the pyrrole ring, which is sensitive to acidic or strongly basic conditions.

- The presence of methyl substituents on the phenyl rings affects the electronic properties and steric hindrance, which can influence reaction rates and yields.

- Purification often requires gradient elution chromatography due to close polarity of intermediates and products.

Analyse Des Réactions Chimiques

Types of Reactions

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and metabolism.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related methanones:

Key Differences

Dimethylphenyl vs. Dimethylamino: The target compound’s dimethylphenyl group increases lipophilicity compared to the polar dimethylamino group in , affecting membrane permeability and solubility. Substitution Position: The 2,3-dimethylphenyl isomer (target) may exhibit different steric and electronic effects compared to the 2,6-dimethylphenyl analog , altering reactivity in substitution or coupling reactions.

Synthetic Routes: Halogenated analogs (e.g., ) may require halogenated chalcone precursors, while dimethyl-substituted variants likely utilize methyl-substituted starting materials. Cyclo-condensation with hydrazides (as in ) is a common method for pyrrole-containing methanones.

Potential Applications: Halogenated Derivatives: Often explored in medicinal chemistry due to halogen’s role in enhancing binding affinity . Dimethyl-Substituted Compounds: Increased steric bulk may improve metabolic stability, making them candidates for agrochemicals (e.g., pesticide intermediates, as seen in ).

Activité Biologique

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its diverse biological activity. Its structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₂O

- Molecular Weight : 282.35 g/mol

- CAS Number : 898764-09-5

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Similar compounds have been reported to exhibit selective inhibitory activity against enzymes such as cyclooxygenase, which plays a crucial role in the biosynthesis of prostaglandins. This inhibition can lead to anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of this compound may possess significant antioxidant and anti-inflammatory properties. Molecular docking studies suggest that these compounds can effectively interact with key proteins involved in oxidative stress and inflammation pathways .

Antifungal Activity

A related pyrrole derivative has shown promising antifungal activity. For instance, a study demonstrated that a pyrrole-based compound increased the survival rate of Aspergillus fumigatus-infected mice significantly while being non-toxic to RAW cells at certain concentrations . This suggests potential applications in treating fungal infections.

Study on Antioxidant Properties

A study published in 2023 explored the antioxidant properties of similar compounds through density functional theory (DFT) calculations. The results indicated that these compounds could act as effective free radical scavengers, thereby reducing oxidative damage in biological systems .

Antifungal Efficacy Research

In another investigation focusing on antifungal properties, a pyrrole derivative was tested against various fungal strains. The results showed a dose-dependent increase in survival rates among treated subjects compared to controls, highlighting the therapeutic potential of these compounds against fungal infections .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclo-condensation reactions, as demonstrated in analogous methanone syntheses. For example, chalcone derivatives react with hydrazides in ethanol under basic conditions (e.g., NaOH) to form pyrazoline-methanone hybrids . Optimization involves varying reaction time (3–8 hours), stoichiometry (1:1.5 molar ratio of chalcone to hydrazide), and solvent polarity. Acidic formaldehyde reactions with pyrrole derivatives, as seen in (2,4-dimethyl-1H-pyrrol-3-yl)methanol synthesis, may also guide functionalization strategies .

Q. How is the structural elucidation of this compound validated, and which spectroscopic techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming substituent positions and stereochemistry. For instance, 1H NMR of similar methanones resolves aromatic protons and pyrrolidine methylene groups, while 13C NMR identifies carbonyl (C=O) and aromatic carbons . Mass spectrometry (electron ionization) and IR spectroscopy further validate molecular weight and functional groups, as shown in ethanone derivatives .

Q. What are the recommended purity assessment protocols for this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. Purity thresholds (>95%) can be confirmed via melting point analysis and thin-layer chromatography (TLC) using silica gel plates. For hygroscopic or thermally unstable batches, differential scanning calorimetry (DSC) is advised .

Advanced Research Questions

Q. How can computational methods like DFT (Density Functional Theory) predict the electronic properties or reactivity of this compound?

- Methodological Answer : DFT studies on analogous methanones reveal frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and nucleophilic/electrophilic sites. For example, Parr’s electrophilicity index and Fukui functions predict reactivity in pyrrole-containing methanones . Software packages like Gaussian or ORCA, with B3LYP/6-311++G(d,p) basis sets, are recommended for geometry optimization and vibrational frequency calculations.

Q. What strategies resolve contradictions in biological activity data, such as inconsistent cytotoxicity results across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time). Standardize protocols using the NCI-60 cancer cell panel and validate via dose-response curves (IC50 values). For example, pyrrole derivatives show variable activity due to substituent electronic effects; structure-activity relationship (SAR) studies with halogenated or methylated analogs can clarify trends .

Q. How does the crystal packing and intermolecular interactions influence the compound’s physicochemical stability?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) identifies hydrogen bonds, π-π stacking, and van der Waals interactions. For instance, dihydro-pyrrole methanones exhibit C–H···O and C–H···π interactions stabilizing the lattice . Thermal gravimetric analysis (TGA) correlates decomposition temperatures with packing efficiency.

Q. What in silico approaches predict the compound’s metabolic pathways or toxicity?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models and software like SwissADME or ProTox-II. Key parameters include LogP (lipophilicity), topological polar surface area (TPSA), and cytochrome P450 binding affinity. For example, methanones with TPSA < 60 Ų may exhibit enhanced blood-brain barrier penetration .

Methodological Notes for Data Interpretation

- Spectral Data Conflicts : Cross-validate NMR shifts with computed chemical shifts (e.g., GIAO method) to address solvent or temperature-induced discrepancies .

- Synthetic Yield Optimization : Design of Experiments (DoE) with factors like catalyst loading and temperature reduces trial-and-error approaches .

- Biological Assay Reproducibility : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability markers (e.g., MTT assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.